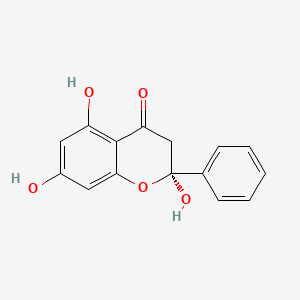
2beta-5,7-Trihydroxyflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2beta-5,7-Trihydroxyflavanone typically involves the Claisen-Schmidt condensation of appropriate benzaldehyde derivatives with acetophenone derivatives, followed by cyclization and subsequent demethylation steps. One efficient method starts with 1,3,5-trimethoxybenzene, which undergoes Friedel-Crafts acylation and selective demethylation .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from citrus fruit peels, which are rich in this compound. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the flavonoid .
化学反応の分析
Types of Reactions: 2beta-5,7-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the flavanone into corresponding flavones.
Reduction: Reduction reactions can lead to the formation of dihydroflavanones.
Substitution: Substitution reactions often involve the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed:
Oxidation: Flavones
Reduction: Dihydroflavanones
Substitution: Acetylated and benzoylated derivatives
科学的研究の応用
2beta-5,7-Trihydroxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various flavonoid derivatives.
Biology: Studied for its role in modulating enzyme activities and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties
作用機序
The biological effects of 2beta-5,7-Trihydroxyflavanone are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by modulating the PI3K/Akt and ERK signaling pathways.
類似化合物との比較
Hesperidin: Another flavanone found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Naringin: A glycoside form of naringenin, also found in citrus fruits, with similar biological activities.
Pinobanksin: A flavanone found in honey and propolis, known for its antimicrobial properties
Uniqueness: 2beta-5,7-Trihydroxyflavanone is unique due to its high bioavailability and potent biological activities, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
106009-52-3 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC名 |
(2S)-2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2/t15-/m0/s1 |
InChIキー |
KRSTWHCNVMDXQW-HNNXBMFYSA-N |
異性体SMILES |
C1C(=O)C2=C(C=C(C=C2O[C@@]1(C3=CC=CC=C3)O)O)O |
正規SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


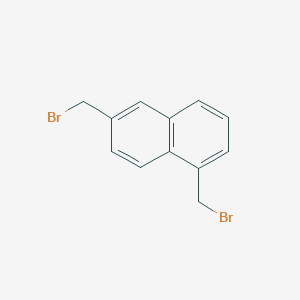
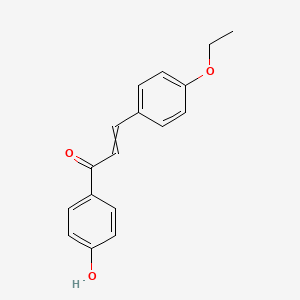
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
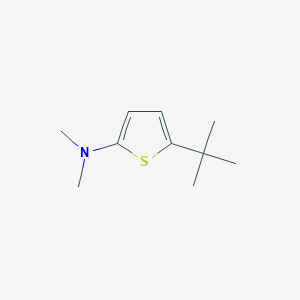
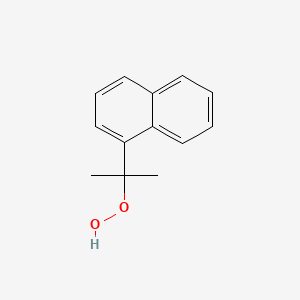
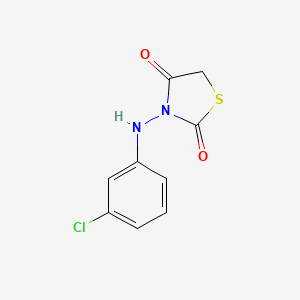
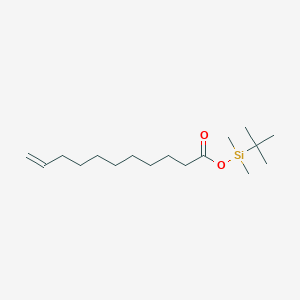
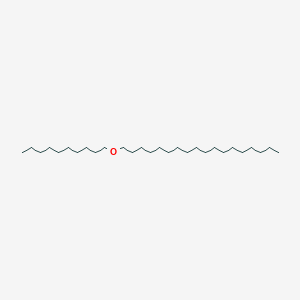


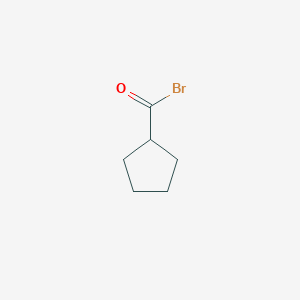
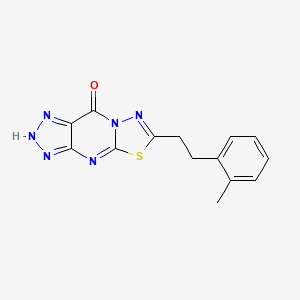
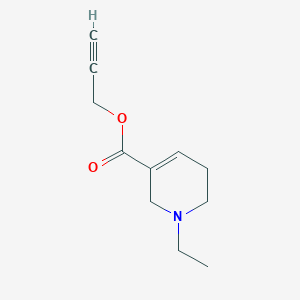
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
